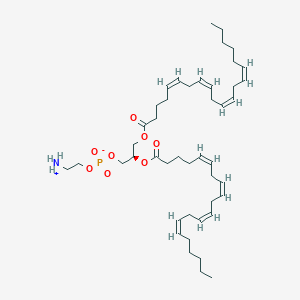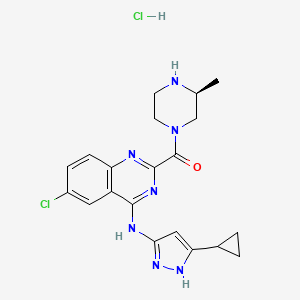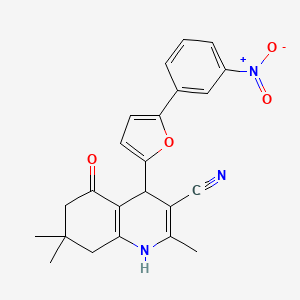![molecular formula C15H11N3O2 B11937395 (Z)-2-([1,1'-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide](/img/structure/B11937395.png)
(Z)-2-([1,1'-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-([1,1’-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide is a complex organic compound that features a biphenyl group, an amine, a hydroxy group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-([1,1’-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through C-H bond activation in benzene over a palladium catalyst supported on graphene oxide. This reaction is performed in the presence of acetic acid and oxygen at 80°C.
Amination: The biphenyl group is then aminated using appropriate amine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of non-toxic cyanide sources and efficient catalytic systems would be crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the cyanide group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-([1,1’-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The presence of the cyanide group suggests possible applications in enzyme inhibition and as a precursor for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-([1,1’-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can inhibit cytochrome C oxidase, disrupting cellular respiration and energy production . The biphenyl and amine groups may interact with other molecular pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Cyanide-containing compounds: Other organic molecules featuring cyanide groups, such as nitriles.
Uniqueness
What sets (Z)-2-([1,1’-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both a biphenyl group and a cyanide group in the same molecule is relatively rare, making this compound a valuable subject for research and development.
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(2Z)-2-cyano-2-hydroxyimino-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C15H11N3O2/c16-10-14(18-20)15(19)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,20H,(H,17,19)/b18-14- |
InChI Key |
YFGFEIDPJVPFOM-JXAWBTAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C(=N\O)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


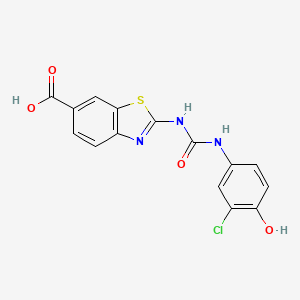
![5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole](/img/structure/B11937324.png)
![(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide](/img/structure/B11937332.png)
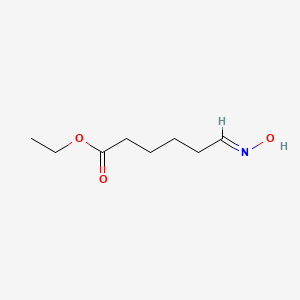

![1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide](/img/structure/B11937348.png)
![propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11937349.png)

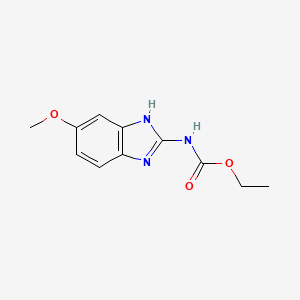
![Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11937360.png)
